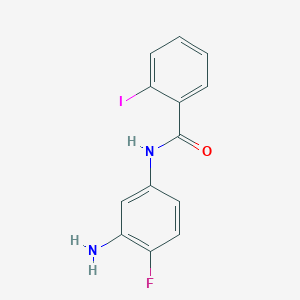

N-(3-amino-4-fluorophenyl)-2-iodobenzamide

Description

Significance of Benzamide (B126) Scaffolds in Molecular Design

The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a key building block in the design of new therapeutic agents. researchgate.net Its ability to form hydrogen bonds and engage in various intermolecular interactions allows for effective binding to biological targets such as enzymes and receptors. nih.gov The versatility of the benzamide structure permits extensive modification of its substituents, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of the resulting molecules. walshmedicalmedia.com This adaptability has led to the development of numerous drugs and clinical candidates across different therapeutic areas. nih.gov

Overview of Substituted Phenylamine and Iodophenyl Moieties in Contemporary Chemical Systems

Iodophenyl Moieties: The iodophenyl group, a benzene ring substituted with an iodine atom, plays a crucial role in modern organic synthesis. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various cross-coupling reactions. nih.gov This reactivity is harnessed to construct more complex molecules. Furthermore, iodine-containing compounds are utilized as versatile reagents in organic chemistry due to the hypervalent nature of iodine, which allows it to exist in higher oxidation states. researchgate.net The presence of the 2-iodobenzoyl group in the target molecule suggests its potential as an intermediate for further chemical transformations.

Research Landscape and Potential Academic Utility of N-(3-amino-4-fluorophenyl)-2-iodobenzamide

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural components suggest significant potential for academic and industrial research. The combination of a substituted benzamide, a fluorinated aniline (B41778) derivative, and an iodinated phenyl ring points towards several areas of utility.

The molecule could serve as a key intermediate in the synthesis of more complex heterocyclic compounds through intramolecular cyclization reactions, facilitated by the ortho-iodo substituent. The amino group provides a site for further derivatization, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. The fluorine atom can enhance metabolic stability and binding affinity, properties often sought in drug candidates.

Based on the functionalities present, this compound could be investigated for its potential as an inhibitor of various enzymes or as a precursor for the development of novel imaging agents, leveraging the properties of the iodine atom. Its structural similarity to other biologically active benzamides suggests that it could be a valuable tool in the exploration of new therapeutic targets.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| N-(5-Amino-2-fluorophenyl)-2-iodobenzamide | C₁₃H₁₀FIN₂O | 356.13 | biosynth.com |

| N-(3-Amino-4-chlorophenyl)-2-iodobenzamide | C₁₃H₁₀ClIN₂O | 372.59 | biosynth.com |

| N-(4-amino-3-fluorophenyl)-4-fluorobenzamide | C₁₃H₁₀F₂N₂O | 248.23 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-amino-4-fluorophenyl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FIN2O/c14-10-6-5-8(7-12(10)16)17-13(18)9-3-1-2-4-11(9)15/h1-7H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHOVJIRJPJYTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)F)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Amino 4 Fluorophenyl 2 Iodobenzamide and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of N-(3-amino-4-fluorophenyl)-2-iodobenzamide reveals that the most logical disconnection is at the amide bond. This C-N bond cleavage simplifies the target molecule into two key synthons: a 2-iodobenzoyl cation and a 3-amino-4-fluorophenyl anion. These synthons correspond to the readily available or synthetically accessible starting materials: 2-iodobenzoic acid and 4-fluoro-1,3-phenylenediamine, respectively.

This primary disconnection is strategically advantageous as it breaks the molecule into two distinct aromatic systems, allowing for their individual synthesis and subsequent coupling. The formation of an amide bond is a well-established and reliable transformation in organic synthesis, offering a plethora of methods for its construction.

Further retrosynthetic analysis of the precursors reveals that 2-iodobenzoic acid can be synthesized from the commercially available anthranilic acid via a Sandmeyer reaction. The synthesis of 4-fluoro-1,3-phenylenediamine can be envisioned starting from 4-fluoroaniline (B128567) through a nitration reaction to introduce a nitro group at the 3-position, followed by the reduction of the nitro group to an amine.

Development of Novel Synthetic Routes and Reaction Pathway Optimization

The development of novel and optimized synthetic routes for this compound focuses on efficient amide bond formation, regioselective introduction of substituents on the aromatic rings, and the strategic use of protecting groups.

Exploration of Catalytic and Non-Catalytic Coupling Reactions for Amide Bond Formation

The crucial step in the synthesis is the formation of the amide linkage between 2-iodobenzoic acid and 4-fluoro-1,3-phenylenediamine. Both catalytic and non-catalytic methods can be employed for this transformation.

Non-Catalytic Methods: A common and straightforward approach involves the activation of the carboxylic acid group of 2-iodobenzoic acid. This can be achieved by converting it into a more reactive species such as an acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-iodobenzoyl chloride can then be reacted with 4-fluoro-1,3-phenylenediamine in the presence of a base to neutralize the HCl byproduct.

Catalytic Methods: Modern organic synthesis favors catalytic methods due to their efficiency and milder reaction conditions. A variety of coupling reagents can be utilized to facilitate the direct amidation of 2-iodobenzoic acid with 4-fluoro-1,3-phenylenediamine. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction.

| Coupling Reagent | Description |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly effective and commonly used peptide coupling reagent. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Another widely used uronium-based coupling agent. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) that is often used in combination with an additive like HOBt (Hydroxybenzotriazole). |

The choice of coupling reagent and reaction conditions, such as solvent and temperature, is crucial for optimizing the yield and purity of the final product.

Strategies for Regioselective Halogenation (Iodination) and Amination on Aromatic Rings

The synthesis of the precursors, 2-iodobenzoic acid and 4-fluoro-1,3-phenylenediamine, relies on regioselective reactions to install the substituents at the correct positions on the aromatic rings.

Regioselective Iodination: The synthesis of 2-iodobenzoic acid is typically achieved through the diazotization of anthranilic acid (2-aminobenzoic acid) followed by a Sandmeyer-type reaction with potassium iodide. The position of the iodine atom is dictated by the starting material, ensuring the desired 2-iodo substitution pattern.

Regioselective Amination: The synthesis of 4-fluoro-1,3-phenylenediamine starts with 4-fluoroaniline. The introduction of the second amino group is achieved indirectly. First, a nitro group is introduced via electrophilic aromatic substitution. The directing effects of the fluorine (ortho, para-directing) and the amino group (ortho, para-directing) guide the incoming nitro group to the position ortho to the amino group and meta to the fluorine, resulting in 4-fluoro-3-nitroaniline. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with reducing agents like tin(II) chloride, yields the desired 4-fluoro-1,3-phenylenediamine.

Advanced Protecting Group Chemistry in the Synthesis of the Compound

In the synthesis of this compound, the use of protecting groups can be essential, particularly when dealing with the diamine precursor, 4-fluoro-1,3-phenylenediamine. The two amino groups have different reactivities, and to ensure selective acylation at the desired position (the 3-amino group), protection of the other amino group may be necessary.

Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be selectively introduced and later removed under specific conditions. For instance, one of the amino groups of 4-fluoro-1,3-phenylenediamine could be protected with a Boc group. After the amide bond formation, the Boc group can be readily removed under acidic conditions to yield the final product. The choice of protecting group and the protection/deprotection strategy must be carefully planned to be compatible with the other functional groups in the molecule and the reaction conditions used in the synthesis.

Implementation of Green Chemistry Principles in Synthetic Development

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound.

Solvent-Free and Aqueous Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. For the amide bond formation step, several solvent-free and aqueous methods have been developed.

Solvent-Free Conditions: The direct reaction of a carboxylic acid and an amine can sometimes be achieved by heating the neat reactants, potentially with a catalyst. Microwave-assisted organic synthesis is another powerful technique for conducting reactions under solvent-free conditions, often leading to significantly reduced reaction times and improved yields.

Aqueous Conditions: Performing reactions in water is highly desirable from a green chemistry perspective. While the direct amide bond formation between a carboxylic acid and an amine in water is challenging due to the formation of ammonium (B1175870) carboxylate salts, the use of specific catalysts and coupling agents can facilitate this transformation. For instance, iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides in water has been reported, offering a greener alternative for similar transformations. rsc.org

| Green Chemistry Approach | Description |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using microwave irradiation to accelerate the reaction. |

| Aqueous Synthesis | Reactions are carried out in water, which is a benign and environmentally friendly solvent. |

By exploring and optimizing these greener synthetic routes, the environmental impact of producing this compound and its analogs can be significantly minimized.

Catalytic Systems for Enhanced Efficiency and Reduced Waste

In the pursuit of greener and more efficient chemical processes, significant research has been dedicated to developing catalytic systems for amide bond formation. These systems aim to replace stoichiometric coupling reagents, which often generate significant amounts of byproducts, leading to higher waste and more complex purification procedures. For the synthesis of this compound, several catalytic strategies can be envisioned, drawing from established methods in amide synthesis.

One promising avenue is the use of boronic acid catalysts . Arylboronic acids have emerged as effective organocatalysts for the direct amidation of carboxylic acids. researchgate.net The proposed catalytic cycle involves the formation of an acylboronate intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. This method offers the advantage of generating water as the only byproduct, thus significantly improving the atom economy of the reaction.

Another approach involves the application of transition-metal catalysis . Ruthenium-based catalysts, for instance, have been shown to catalyze the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the sole byproduct. merckmillipore.com While this specific application starts from an alcohol, related transition-metal-catalyzed amidations of carboxylic acids are also being explored.

Enzymatic catalysis represents a highly sustainable option for amide bond formation. rsc.orgnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated the ability to catalyze amidation reactions under mild conditions and often in greener solvents. nih.gov This biocatalytic approach offers high selectivity and can circumvent the need for protecting groups, further simplifying the synthetic process and reducing waste. rsc.org

Below is a comparative table of potential catalytic systems for the synthesis of this compound:

| Catalytic System | Key Features | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Boronic Acid Catalysis | Organocatalytic direct amidation. | High atom economy (water as byproduct), mild reaction conditions. | Catalyst loading and turnover numbers may need optimization for industrial scale. |

| Transition-Metal Catalysis (e.g., Ruthenium) | Dehydrogenative coupling or direct amidation. | Potentially high efficiency and broad substrate scope. | Cost and toxicity of the metal catalyst, need for ligand optimization. |

| Enzymatic Catalysis (e.g., Lipases) | Biocatalytic amidation. | High selectivity, mild conditions, environmentally benign. | Enzyme stability, substrate specificity, and reaction rates might be limiting factors. |

Process Chemistry Considerations for Potential Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates careful consideration of various process chemistry parameters. The primary goals are to ensure a safe, cost-effective, and environmentally sustainable process that delivers the final product with consistent quality and high yield. acs.orgacs.org

Reagent and Solvent Selection: The choice of reagents and solvents is critical. For large-scale synthesis, preference is given to reagents that are readily available, inexpensive, and have a good safety profile. acs.org Traditional amide coupling reagents like carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., PyBOP) are effective but generate significant waste. ucl.ac.ukchemistrysteps.com For industrial applications, lower-cost activating agents such as thionyl chloride or T3P might be considered, although they also produce stoichiometric byproducts. ucl.ac.uk The ideal scenario is the implementation of a catalytic system as discussed in the previous section. Solvents should be selected based on their reaction performance, environmental impact, and ease of recovery and recycling. Green solvents are increasingly favored in industrial processes. nih.gov

Process Safety and Control: A thorough understanding of the reaction thermodynamics and kinetics is essential to identify and mitigate any potential safety hazards, such as exothermic events. Continuous flow chemistry is an attractive option for enhancing safety and control, as it allows for better management of reaction temperature and pressure in smaller reactor volumes. nih.gov

Work-up and Purification: The work-up and purification procedures must be efficient and scalable. Minimizing the use of chromatography is a key objective in process chemistry due to its high solvent consumption and cost. ucl.ac.uk Crystallization is often the preferred method for final product purification on a large scale. The development of a robust crystallization process is crucial for obtaining the desired polymorph and purity profile.

Waste Management: A key aspect of green process chemistry is the minimization of waste. This can be achieved by maximizing atom economy, using catalytic instead of stoichiometric reagents, and recycling solvents and other process aids. bohrium.com A comprehensive waste management plan is an integral part of any scalable synthetic process.

The following table summarizes key process chemistry considerations for the scalable synthesis of this compound:

| Parameter | Considerations for Scalable Synthesis |

|---|---|

| Reagent Selection | Cost, availability, safety, and atom economy. Preference for catalytic over stoichiometric reagents. |

| Solvent Selection | Performance, environmental impact (EHS), and recyclability. |

| Reaction Conditions | Optimization of temperature, pressure, and reaction time for efficiency and safety. Consideration of continuous flow processing. |

| Work-up and Purification | Minimization of complex procedures like chromatography. Development of robust crystallization methods. |

| Waste Management | Implementation of strategies to reduce, recycle, and responsibly dispose of waste streams. |

Advanced Spectroscopic and Structural Elucidation of the Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the chemical shifts, multiplicities, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete connectivity map of the molecule can be constructed.

Research Findings: For N-(3-amino-4-fluorophenyl)-2-iodobenzamide, the ¹H NMR spectrum is expected to display distinct signals for the seven aromatic protons, the amide proton (N-H), and the two amine protons (-NH₂). The protons on the 2-iodobenzoyl ring are anticipated to appear in a complex pattern due to their spin-spin coupling. The protons on the 3-amino-4-fluorophenyl ring will show characteristic splitting patterns influenced by both neighboring protons and the fluorine atom (¹⁹F). The amide proton signal is typically a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum should reveal 13 distinct carbon signals. The presence of the electron-withdrawing iodine and carbonyl groups would deshield the adjacent carbons, shifting them downfield. Conversely, the electron-donating amino group will shield the ortho and para carbons. The carbon atoms on the fluorinated ring will exhibit splitting (C-F coupling), which is diagnostic for their position relative to the fluorine atom. The carbonyl carbon (C=O) is expected to appear at the far downfield end of the spectrum, typically in the 165-170 ppm range.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~10.2 | br s | - | -NH-C(O)- |

| ~7.90 | dd | J = 7.8, 1.2 Hz | H on C6 of iodobenzoyl ring |

| ~7.50 | dt | J = 7.5, 1.3 Hz | H on C4 of iodobenzoyl ring |

| ~7.45 | dd | J(H,F) = 12.0, J(H,H) = 2.5 Hz | H on C2 of aminofluorophenyl ring |

| ~7.25 | dt | J = 7.8, 1.8 Hz | H on C5 of iodobenzoyl ring |

| ~7.15 | dd | J = 7.6, 1.8 Hz | H on C3 of iodobenzoyl ring |

| ~6.90 | t | J(H,F) = J(H,H) = 9.0 Hz | H on C5 of aminofluorophenyl ring |

| ~6.75 | ddd | J(H,H) = 9.0, J(H,F) = 4.5, J(H,H) = 2.5 Hz | H on C6 of aminofluorophenyl ring |

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

|---|---|---|

| ~167.0 | - | C=O |

| ~148.5 | d, ¹J(C,F) ≈ 240 | C4 of aminofluorophenyl ring |

| ~141.0 | - | C1 of iodobenzoyl ring |

| ~139.5 | - | C2 of iodobenzoyl ring |

| ~137.0 | d, ²J(C,F) ≈ 15 | C3 of aminofluorophenyl ring |

| ~131.0 | - | C4 of iodobenzoyl ring |

| ~129.0 | - | C6 of iodobenzoyl ring |

| ~128.5 | - | C5 of iodobenzoyl ring |

| ~125.0 | d, ³J(C,F) ≈ 5 | C1 of aminofluorophenyl ring |

| ~119.0 | d, ²J(C,F) ≈ 20 | C5 of aminofluorophenyl ring |

| ~118.0 | d, ³J(C,F) ≈ 8 | C6 of aminofluorophenyl ring |

| ~115.5 | d, ⁴J(C,F) ≈ 3 | C2 of aminofluorophenyl ring |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction provides the unequivocal solid-state structure of a molecule, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique also reveals details about intermolecular interactions that dictate the crystal packing arrangement.

Research Findings: A search of public crystallographic databases indicates that the specific crystal structure for this compound has not been reported. However, based on the structures of analogous N-aryl benzamides, a detailed prediction can be made. The molecule is expected to adopt a conformation where the two aromatic rings are not coplanar due to the steric hindrance imposed by the bulky ortho-iodine substituent. This would result in a significant dihedral angle between the plane of the benzoyl ring and the plane of the anilide moiety.

In the solid state, strong intermolecular hydrogen bonds are expected to be a dominant feature. The amide N-H group is a potent hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. This would likely lead to the formation of one-dimensional chains or dimeric pairs through N-H···O=C interactions. Additionally, the primary amine (-NH₂) can act as a hydrogen bond donor, potentially interacting with the carbonyl oxygen, the fluorine atom, or the nitrogen atom of a neighboring molecule.

Expected Crystallographic and Structural Parameters

| Parameter | Expected Value | Rationale/Comment |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic amides |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups |

| C=O Bond Length | ~1.23 Å | Typical for a secondary amide |

| C-N (Amide) Bond Length | ~1.35 Å | Partial double bond character |

| C-I Bond Length | ~2.10 Å | Standard for aryl iodides |

| C-F Bond Length | ~1.36 Å | Standard for aryl fluorides |

| Dihedral Angle (Ring-Ring) | 40-60° | Steric clash between the ortho-iodo group and the anilide ring prevents planarity |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). Tandem mass spectrometry (MS/MS) further provides structural information by analyzing the fragmentation patterns of a selected parent ion.

Research Findings: The molecular formula of this compound is C₁₃H₁₀FIN₂O. HRMS analysis would confirm this by matching the experimentally measured exact mass with the calculated value. Predicted data from public databases suggests the monoisotopic mass is 355.98218 Da. uni.lu

Under electrospray ionization (ESI) in positive mode, the molecule would readily protonate to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this ion would likely initiate fragmentation at the amide linkage, which is the most labile bond. A primary fragmentation route would be the cleavage of the C(O)-NH bond, leading to two major fragment ions: the 2-iodobenzoyl cation (m/z 231.94) and the protonated 3-amino-4-fluoroaniline radical cation (m/z 127.05). Further fragmentation could involve the loss of CO from the benzoyl cation or loss of small molecules like NH₃ from the aniline (B41778) fragment.

Predicted High-Resolution Mass Spectrometry Data

| Ion Type | Calculated m/z |

|---|---|

| [M]⁺ | 355.98163 |

| [M+H]⁺ | 356.98946 |

| [M+Na]⁺ | 378.97140 |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Intermolecular Interaction Characterization

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. The position, intensity, and shape of the absorption (IR) or scattering (Raman) bands provide a molecular fingerprint.

Research Findings: The vibrational spectra of this compound would be rich with information. The N-H stretching region (3500-3200 cm⁻¹) is expected to show multiple bands: two sharp bands for the asymmetric and symmetric stretches of the primary amine (-NH₂), and a broader band for the secondary amide (N-H). The position of the amide N-H stretch, as well as the C=O stretch, would be sensitive to the strength of intermolecular hydrogen bonding. In a strongly hydrogen-bonded solid, the C=O stretching frequency (typically ~1650 cm⁻¹) would be lower than in a dilute solution.

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The region between 1620 and 1450 cm⁻¹ will contain several bands corresponding to aromatic C=C ring stretching and the N-H bending vibration of the amine. The C-F and C-I stretching vibrations are found in the fingerprint region of the spectrum, with the C-F stretch expected around 1250-1200 cm⁻¹ and the C-I stretch at a much lower frequency, typically below 600 cm⁻¹.

Predicted Characteristic Vibrational Frequencies (Solid State, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| ~3450 | Medium | Weak | -NH₂ Asymmetric Stretch |

| ~3360 | Medium | Weak | -NH₂ Symmetric Stretch |

| ~3300 | Medium, Broad | Weak | Amide N-H Stretch (H-bonded) |

| ~3100-3000 | Medium-Weak | Medium | Aromatic C-H Stretch |

| ~1650 | Very Strong | Medium | Amide I (C=O Stretch, H-bonded) |

| ~1620 | Strong | Strong | Aromatic C=C Stretch / -NH₂ Scissoring |

| ~1540 | Strong | Weak | Amide II (N-H Bend / C-N Stretch) |

| ~1230 | Strong | Weak | C-F Stretch |

| ~850-750 | Strong | Medium | Aromatic C-H Out-of-Plane Bend |

Structure Activity Relationship Sar Studies of N 3 Amino 4 Fluorophenyl 2 Iodobenzamide Derivatives

Systematic Modification of the Benzamide (B126) Moiety

The benzamide portion of the molecule, containing an iodinated phenyl ring connected to an amide linker, is a prime candidate for modification to explore and optimize potential biological activity.

Investigation of Substituent Effects on the Iodophenyl Ring (Position and Nature of Iodine)

The presence and position of the iodine atom on the phenyl ring are expected to significantly impact the molecule's properties. Iodine, being a large and polarizable halogen, can participate in halogen bonding, a type of non-covalent interaction that can be crucial for ligand-receptor binding. The position of the iodine (ortho, meta, or para relative to the amide group) would alter the geometry of these potential interactions. Furthermore, replacing iodine with other halogens (e.g., bromine, chlorine) would systematically vary the size, electronegativity, and halogen bonding strength, providing key insights into the steric and electronic requirements for activity.

Exploration of Variations within the Amide Linker Region

The amide linker is a critical structural element, providing a specific spatial orientation and hydrogen bonding capabilities. Modifications to this linker could include:

Scaffold Hopping: Replacing the amide bond with isosteres such as a reverse amide, thioamide, or a sulfonamide could alter the hydrogen bonding pattern and conformational flexibility.

Introduction of Spacers: Inserting alkyl or other small chemical groups between the phenyl ring and the carbonyl group could investigate the optimal distance and geometry between the two aromatic rings. Studies on other benzamide derivatives have shown that the nature of the linker can be crucial for activity. nih.govnih.gov

Structural Elucidation of the Fluorophenyl-Amino Moiety and its Influence on Molecular Interactions

The N-(3-amino-4-fluorophenyl) moiety offers several points for modification to understand its role in molecular recognition.

Impact of Amine Functionality Modifications (e.g., Alkylation, Acylation, Cyclization) on Molecular Recognition

The primary amino group is a key functional group that can act as a hydrogen bond donor. Its reactivity allows for a range of modifications:

Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) to the amine would change its basicity and steric profile.

Acylation: Converting the amine to a secondary amide with various acyl groups would alter its hydrogen bonding capacity and introduce new substituent groups for potential interactions.

Cyclization: Incorporating the amine into a heterocyclic ring system could constrain the conformation and explore new chemical space.

Assessment of Halogen Atom (Fluorine) Effects on Electronic and Steric Properties Relevant to SAR

Conformational Analysis and its Direct Influence on SAR Observables

The three-dimensional arrangement of a molecule, known as its conformation, is a critical determinant of its interaction with biological targets and, consequently, its pharmacological activity. For flexible molecules such as N-(3-amino-4-fluorophenyl)-2-iodobenzamide and its derivatives, a multitude of conformations can exist due to the rotation around single bonds. Understanding the preferred conformations and the energy barriers between them is fundamental to elucidating the structure-activity relationship (SAR). The spatial orientation of the substituent groups on the phenyl rings and the geometry of the central amide linker directly impact how the molecule presents its pharmacophoric features to a receptor binding site.

While specific experimental data on the conformational analysis of this compound is not extensively available in the public domain, valuable insights can be drawn from the structural analysis of closely related compounds. For instance, the crystal structure of 2-iodo-N-phenylbenzamide, a parent compound lacking the amino and fluoro substituents, has been determined. In this structure, the two aromatic rings are observed to be nearly orthogonal to each other. This pronounced twist is a direct consequence of the steric hindrance imposed by the ortho-iodine atom.

In the case of this compound, the conformational preferences are further modulated by the electronic effects of the amino and fluoro groups on the second phenyl ring. The fluorine atom, being highly electronegative, and the amino group, capable of participating in hydrogen bonding, can influence the electronic distribution and potentially engage in intramolecular interactions with the amide linker. Such interactions can stabilize certain conformations over others, thereby influencing the conformational equilibrium. For example, an intramolecular hydrogen bond between the amino group and the amide oxygen or the fluorine atom could restrict the rotation of the N-phenyl ring, favoring a more planar conformation in that region of the molecule.

For instance, if the bioactive conformation requires a specific dihedral angle between the two phenyl rings, derivatives that are pre-disposed to adopt this conformation will exhibit higher activity. Conversely, substituents that favor conformations incompatible with the binding site will lead to a decrease or loss of activity. The steric bulk of the ortho-iodo group in this compound and its derivatives likely plays a crucial role in defining the accessible conformational space and, by extension, in orienting the key functional groups for optimal receptor interaction. The amino and fluoro substituents, in turn, fine-tune the electronic properties and potential hydrogen bonding interactions, which are critical for the specificity and strength of the ligand-receptor binding.

Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, are powerful tools for exploring the conformational landscape of molecules like this compound. These techniques can predict the relative energies of different conformers and the rotational energy barriers between them, providing a theoretical framework to rationalize SAR data and guide the design of new derivatives with improved biological activity.

Below is an interactive data table presenting key conformational data for the related compound 2-iodo-N-phenylbenzamide, which serves as a structural reference.

| Compound Name | Dihedral Angle 1 (°C) (I-C-C=O) | Dihedral Angle 2 (°C) (C-C-N-C) | Dihedral Angle 3 (°C) (C-N-C-C) | Inferred Conformation |

| 2-iodo-N-phenylbenzamide | ~175 | ~160 | ~-70 | Twisted |

Molecular Mechanism of Action and Biological Target Engagement Studies

Investigation of Molecular Target Binding Profiles (e.g., Protein Receptors, Enzymes, Nucleic Acids)

No publicly accessible studies have been found that investigate the binding profile of N-(3-amino-4-fluorophenyl)-2-iodobenzamide to specific molecular targets.

In Vitro Receptor Binding Assays (Excluding Specific Clinical Outcomes)

Comprehensive searches have not yielded any data from in vitro receptor binding assays for this compound. Consequently, its affinity and selectivity for any protein receptors are unknown.

Enzyme Inhibition and Activation Profiling (Focus on Mechanistic Insight into Enzymatic Pathways)

There are no published studies detailing the inhibitory or activating effects of this compound on any specific enzymes. While the structurally related 2-aminobenzamide (B116534) scaffold is a known feature in some histone deacetylase (HDAC) inhibitors, there is no direct evidence to suggest that this compound itself is an active inhibitor of these or any other enzymes.

Cellular Pathway Modulation in Defined Model Systems (Excluding Human Clinical Data)

No experimental data from studies on defined model systems that would elucidate the effects of this compound on cellular pathways have been found.

Analysis of Signaling Cascade Activation or Inhibition

There is a lack of available research on the impact of this compound on intracellular signaling cascades.

Assessment of Protein-Protein Interaction Modulation

No studies have been published that assess the potential for this compound to modulate protein-protein interactions.

Allosteric Modulation and Orthosteric Binding Site Analysis in Model Macromolecules

There is no information available from studies that would indicate whether this compound acts as an allosteric or orthosteric modulator of any model macromolecules.

Data Tables

Due to the absence of specific experimental data for this compound, no data tables can be generated.

Ligand-Receptor Interaction Dynamics and Kinetics at a Molecular Level

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the molecular mechanism of action for the compound this compound. At present, there are no publicly available research studies that have investigated its specific biological targets or the dynamics of its interaction with any receptor or enzyme at a molecular level.

The elucidation of ligand-receptor interactions is fundamental to drug discovery and development, providing critical insights into the efficacy and specificity of a compound. This process typically involves a combination of experimental and computational methodologies to characterize the binding affinity, kinetics, and the precise molecular contacts between the ligand and its biological partner.

For a compound like this compound, a systematic investigation would be required to determine these parameters. Such studies would likely begin with broad screening assays to identify potential biological targets. Once a target is identified, more focused biophysical and structural biology techniques would be employed.

Hypothetical Interaction Data:

To illustrate the type of data that would be generated from such studies, the following tables present hypothetical findings for the interaction of this compound with a putative receptor. It is crucial to emphasize that this data is purely illustrative and not based on experimental results.

Table 1: Hypothetical Binding Kinetics of this compound with a Target Protein

| Parameter | Value | Method of Determination |

| Association Rate Constant (k_on) | 2.5 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) |

| Dissociation Rate Constant (k_off) | 5.0 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) |

| Equilibrium Dissociation Constant (K_D) | 2.0 nM | Calculated (k_off / k_on) |

Table 2: Hypothetical Key Molecular Interactions between this compound and a Target Protein

| Interacting Residue of Target Protein | Atom(s) of Ligand Involved | Type of Interaction | Distance (Å) |

| Tyrosine 152 | Phenyl ring of benzamide (B126) | Pi-Pi Stacking | 3.8 |

| Aspartate 101 | Amino group on fluorophenyl ring | Hydrogen Bond | 2.9 |

| Leucine 88 | Iodophenyl ring | Hydrophobic Interaction | 4.2 |

| Serine 103 | Carbonyl oxygen of amide | Hydrogen Bond | 3.1 |

| Phenylalanine 210 | Fluorophenyl ring | Pi-Pi Stacking | 4.0 |

This table details the specific amino acid residues within the target protein that are predicted to form key binding interactions with the ligand, the nature of these interactions, and their distances.

The absence of such empirical data for this compound underscores the nascent stage of research into its biological activity. Future investigations are necessary to uncover its molecular targets and characterize the intricate details of its binding interactions, which will be pivotal in determining its potential therapeutic applications.

Computational Chemistry and Cheminformatics for N 3 Amino 4 Fluorophenyl 2 Iodobenzamide

Molecular Docking Simulations for Ligand-Protein Interaction Modeling and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This simulation forecasts the binding mode and affinity, which is often expressed as a scoring function or binding energy. For N-(3-amino-4-fluorophenyl)-2-iodobenzamide, the process involves preparing a 3D structure of the molecule and docking it into the active site of a relevant biological target. The structural framework, featuring a benzamide (B126) core, suggests potential interactions with targets such as kinases, cyclooxygenases (COX), or histone deacetylases (HDACs), where similar scaffolds have shown activity. nih.govmdpi.com

The simulation predicts how the ligand fits within the binding pocket and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine and fluorine atoms). For instance, the amino group and the amide linkage are potential hydrogen bond donors and acceptors, while the phenyl rings can engage in hydrophobic and π-stacking interactions. nih.govresearchgate.net The iodine atom can form halogen bonds, which are increasingly recognized for their role in ligand-protein binding.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue | Predicted Distance (Å) |

| Hydrogen Bond | Amine (-NH2) | Aspartic Acid (ASP) | 2.9 |

| Hydrogen Bond | Amide (C=O) | Lysine (LYS) | 3.1 |

| Halogen Bond | Iodo group (-I) | Leucine (LEU) Carbonyl | 3.2 |

| Hydrophobic | Phenyl Ring | Valine (VAL), Alanine (ALA) | 3.5 - 4.0 |

| π-π Stacking | Fluorophenyl Ring | Phenylalanine (PHE) | 3.8 |

Note: This data is illustrative and represents a potential binding scenario.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR study can provide insights into how specific structural features influence the activity of a molecule. nih.gov

To perform a QSAR analysis for this compound, a dataset of structurally analogous compounds with measured biological activity against a specific target would be required. The analysis involves calculating various molecular descriptors for each compound. These descriptors quantify physicochemical properties such as hydrophobicity (LogP), electronic effects, and steric properties. nih.gov A statistical model is then generated to correlate these descriptors with activity, allowing for the prediction of the activity of new, unsynthesized compounds.

Table 2: Key Calculated Molecular Descriptors for this compound

| Descriptor | Value | Significance in QSAR |

| Molecular Weight | 356.16 g/mol | Influences size, diffusion, and fit within a binding site. |

| XlogP (predicted) | 2.8 | Measures hydrophobicity, affecting membrane permeability and binding. uni.lu |

| Hydrogen Bond Donors | 2 | Potential to form key interactions with protein targets. |

| Hydrogen Bond Acceptors | 3 | Potential to form key interactions with protein targets. |

| Polar Surface Area | 55.12 Ų | Influences cell permeability and transport characteristics. |

| Halogen Atoms | 2 (F, I) | Can participate in specific halogen bonding and alter electronic properties. |

Molecular Dynamics Simulations for Conformational Sampling, Binding Energetics, and Solvent Effects

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.gov An MD simulation of the this compound-protein complex (derived from docking) would reveal the stability of the binding pose and the flexibility of the ligand within the active site.

Key analyses from MD simulations include:

Conformational Sampling: Assessing the range of shapes (conformations) the ligand adopts while in the binding pocket.

Binding Energetics: Calculating the binding free energy using methods like MM/PBSA or MM/GBSA, which provide a more accurate estimation of binding affinity than docking scores alone.

Solvent Effects: Understanding the role of water molecules in mediating or disrupting ligand-protein interactions. nih.gov

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation. nih.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation Setup

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy and forces between atoms. |

| Water Model | TIP3P | Explicitly represents solvent molecules. |

| Simulation Time | 100-200 nanoseconds | Allows for sufficient sampling of molecular motions. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 bar | Simulates physiological conditions. |

| Key Output Metric | RMSD, Binding Free Energy | To assess complex stability and binding affinity. |

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Profiles

In silico ADME prediction tools forecast a compound's pharmacokinetic properties. For this compound, these predictions focus on the mechanistic understanding of its biological transformations. Machine learning models can predict the involvement of a metabolite in various metabolic pathways. nih.govnih.gov

The structure of this compound presents several sites susceptible to metabolic reactions by cytochrome P450 enzymes and other metabolic processes:

Amide Hydrolysis: The amide bond is a common site for hydrolysis, which would cleave the molecule into 2-iodobenzoic acid and 3-amino-4-fluorophenylamine.

Aromatic Hydroxylation: The phenyl rings may undergo oxidation to form phenolic metabolites.

N-Acetylation: The primary amino group is a potential site for acetylation, a common phase II metabolic reaction.

Understanding these potential metabolic pathways is crucial for identifying potentially active or toxic metabolites and for designing analogues with improved metabolic stability.

Table 4: Predicted Metabolic Liabilities of this compound

| Structural Moiety | Potential Metabolic Pathway | Predicted Transformation Product |

| Amide Linkage | Hydrolysis | 2-Iodobenzoic acid + 4-Fluoro-3-aminophenylamine |

| Amino Group (-NH2) | N-Acetylation | N-(3-(acetylamino)-4-fluorophenyl)-2-iodobenzamide |

| Phenyl Ring | Aromatic Hydroxylation | Hydroxylated derivatives |

| Iodo Group (-I) | Dehalogenation | N-(3-amino-4-fluorophenyl)-benzamide |

Virtual Screening and Computational Lead Optimization Strategies

This compound can serve as a "hit" or starting point for a lead optimization campaign.

Virtual Screening: Using the structure of this compound as a query, large chemical databases can be screened to find commercially available or synthetically accessible molecules with similar 2D (fingerprints) or 3D (shape, pharmacophore) features. This process can rapidly identify a diverse set of related compounds for biological testing. nih.gov

Computational Lead Optimization: This involves the rational, in silico design of new analogues with improved properties. Guided by docking and QSAR models, modifications can be proposed to enhance binding affinity, selectivity, or ADME properties. For example, the iodine atom could be replaced with other halogens (Br, Cl) or different functional groups to probe the effect on activity and specificity. nih.gov

Table 5: Illustrative Lead Optimization Strategy

| Initial Compound | Proposed Modification | Rationale (Based on Computational Models) | Predicted Outcome |

| This compound | Replace 2-iodo with 2-chloro | Reduce molecular weight and lipophilicity, potentially improving solubility. | Improved ADME profile |

| This compound | Add a methyl group to the amino moiety | Block metabolic N-acetylation; may alter hydrogen bonding. | Increased metabolic stability |

| This compound | Modify substitution on the phenyl ring | Explore structure-activity relationship to enhance binding affinity. | Higher potency |

Preclinical Pharmacological and Mechanistic Investigations in Controlled Biological Systems

In Vitro Cellular Assays for Biological Activity Profiling

Comprehensive searches of available scientific literature and databases did not yield specific data on the in vitro biological activity of N-(3-amino-4-fluorophenyl)-2-iodobenzamide concerning molecular and cellular responses, such as changes in protein expression or organelle function.

Assessment of Cellular Target Engagement in Established Cell Lines

There is currently no publicly available information from cellular thermal shift assays (CETSA) or other biochemical assays to confirm the direct binding of this compound to specific protein targets within established cell lines.

Cell-Based Reporter Gene Assays for Specific Pathway Activation or Inhibition

No studies utilizing cell-based reporter gene assays to investigate the effect of this compound on the activation or inhibition of specific signaling pathways have been identified in the public domain.

In Vivo Mechanistic Studies in Defined Animal Models

There is a lack of published in vivo studies in animal models to assess the pharmacodynamic biomarkers or pathway perturbations associated with this compound.

Examination of Compound Distribution and Accumulation Patterns within Tissues and Organs (Pharmacokinetic Principles)

Specific data regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, including its distribution and accumulation patterns in various tissues and organs, are not available in the current body of scientific literature.

Metabolite Identification and Metabolic Pathway Elucidation in Biological Systems

There are no published studies that have identified the metabolites of this compound or elucidated its metabolic pathways in any biological system.

Radiochemistry and Molecular Probe Development for N 3 Amino 4 Fluorophenyl 2 Iodobenzamide

Synthesis of Radiolabeled N-(3-amino-4-fluorophenyl)-2-iodobenzamide for Tracer Applications in Research

There is no available scientific literature describing the synthesis of radiolabeled this compound. The process of radiolabeling involves incorporating a radioactive isotope, such as Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET), into a molecule. nih.govnih.gov General strategies for the radiosynthesis of ¹⁸F-labeled aromatic amino acids and other benzamide (B126) derivatives often involve nucleophilic substitution reactions. nih.govnih.gov These methods typically require a suitable precursor molecule that can react with the radioisotope under specific conditions. nih.gov

However, no specific precursors or reaction conditions for the radiosynthesis of this compound have been reported. Consequently, data on radiochemical yield, purity, and specific activity for a radiolabeled version of this compound are not available.

Application as Molecular Probes for In Vitro and In Vivo Imaging of Biological Targets in Preclinical Research Models

The application of this compound as a molecular probe for imaging has not been described in published preclinical research. Molecular probes are essential tools in biomedical research, designed to interact with specific biological targets and be detectable by imaging modalities like PET or SPECT. nih.govnih.gov While various benzamide derivatives have been investigated for imaging purposes, such as targeting melanoma, there are no studies that have utilized this compound for in vitro or in vivo imaging. nih.gov

Therefore, there is no information on its biological targets, binding affinity, specificity, or its performance in preclinical models. Research findings, including data on uptake, distribution, and clearance in biological systems, are absent from the scientific literature.

Development of Photoaffinity Labels and Other Covalent Probes for Unbiased Target Identification

There is no evidence to suggest that this compound has been used as a scaffold for the development of photoaffinity labels or other covalent probes. Photoaffinity labeling is a powerful technique used to identify the biological targets of small molecules. enamine.netkaust.edu.sa This method involves modifying a compound with a photoreactive group, which, upon exposure to UV light, forms a covalent bond with its binding partner, allowing for subsequent identification. nih.govevotec.com

While the general principles of designing and using photoaffinity and covalent probes are well-documented, the application of these principles to this compound has not been reported. biosynth.comnih.gov There are no published studies on the synthesis of such probes derived from this compound or their use in target identification experiments.

Future Directions and Research Gaps in the Study of N 3 Amino 4 Fluorophenyl 2 Iodobenzamide

Exploration of Novel Biological Applications Based on Mechanistic Insights from Preclinical Studies

Future preclinical studies should aim to uncover the fundamental biological mechanisms of N-(3-amino-4-fluorophenyl)-2-iodobenzamide. A significant research gap exists in identifying its primary molecular targets. Investigations into analogous compounds, such as N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), have revealed potent inhibitory activity against histone deacetylase 3 (HDAC3), a class I HDAC isoform. nih.gov This suggests that this compound could also function as an HDAC inhibitor, a class of compounds known for their potential in cancer therapy. nih.govnih.govmdpi.com

Future research should therefore focus on:

Target Identification and Validation: Employing techniques like affinity chromatography and proteomics to identify the specific binding partners and molecular targets of the compound within cancer cells.

In Vitro and In Vivo Efficacy Models: Evaluating the anti-proliferative activity of the compound against a diverse panel of human cancer cell lines, followed by efficacy studies in xenograft animal models representing various tumor types. nih.govresearchgate.net

Mechanism of Action Studies: Investigating downstream cellular effects, such as cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways, to understand how the compound exerts its biological effects. nih.gov

Based on the activity of similar benzamides, potential novel applications could be explored in hematological malignancies and solid tumors where HDAC dysregulation is a known oncogenic driver. nih.govmdpi.com

Development of Advanced Analytical Techniques for Compound Quantification in Complex Biological Matrices

To support preclinical and potential clinical development, robust and sensitive analytical methods for the accurate quantification of this compound and its potential metabolites in complex biological matrices like plasma, tissues, and urine are imperative. mdpi.commdpi.com A significant gap currently exists, as no specific analytical methods have been published for this compound.

Future efforts in this area should concentrate on:

Chromatographic Method Development: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the dominant separation methods for bioanalysis of small molecules. mdpi.com Developing a reliable method using these techniques would be a primary goal.

Mass Spectrometry (MS) Detection: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice for quantitative analysis of therapeutic agents in biological fluids due to its high specificity, sensitivity, and throughput. mdpi.comnih.gov Establishing optimized LC-MS/MS protocols will be crucial.

Sample Preparation: Efficient sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) must be developed to remove interfering substances from biological samples, thereby enhancing the accuracy and reliability of the quantification. mdpi.com

The development of these methods is a prerequisite for conducting essential pharmacokinetic and pharmacodynamic (PK/PD) studies.

Table 1: Potential Analytical Methods for Quantification

| Technique | Purpose | Key Advantages |

|---|---|---|

| HPLC/UHPLC | Separation of the parent compound from metabolites and endogenous matrix components. | High resolution and established methodology. mdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Sensitive and selective detection and quantification. | High specificity and sensitivity, allowing for low detection limits. nih.gov |

| Solid-Phase Extraction (SPE) | Sample clean-up and concentration. | High recovery and removal of interferences. mdpi.com |

Rational Design and Synthesis of Next-Generation Benzamide (B126) Derivatives with Enhanced Modulatory Capabilities

Building upon the core scaffold of this compound, there is a substantial opportunity for the rational design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.comdovepress.com This involves establishing a clear structure-activity relationship (SAR).

Key research avenues include:

Structural Modifications: Systematically modifying the three main components of the benzamide scaffold: the cap group (the 2-iodobenzamide (B1293540) portion), the linker (the amide bond), and the zinc-binding group (the aminofluorophenyl ring, assuming it interacts with a zinc-containing enzyme like HDAC). mdpi.com For instance, replacing the iodo-substituent or altering the fluorine position could significantly impact biological activity. nih.govmdpi.com

Computational Modeling: Utilizing computer-aided drug design and molecular docking to predict the binding interactions of designed derivatives with their putative targets (e.g., HDAC isoforms). dovepress.comnih.gov This in silico approach can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving time and resources. nih.gov

Synthesis and Screening: Synthesizing a focused library of derivatives based on SAR and computational insights and screening them for enhanced biological activity. researchgate.netnih.govnih.gov

This rational design approach will be instrumental in optimizing the lead compound into a viable drug candidate with superior therapeutic properties. nih.govnih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the cellular response to this compound, the integration of "omics" technologies is essential. nih.gov These high-throughput approaches can provide an unbiased, system-wide view of the compound's mechanism of action, moving beyond a single-target perspective.

Future research should incorporate:

Proteomics: Using mass spectrometry-based proteomics to analyze global changes in protein expression and post-translational modifications (such as acetylation, if the compound is an HDAC inhibitor) following treatment. This can help identify novel downstream effectors and biomarkers of drug response.

Metabolomics: Applying techniques like LC-MS and NMR to study changes in the cellular metabolome. This can reveal alterations in metabolic pathways that are critical for cancer cell survival and proliferation, providing further mechanistic insights.

Multi-Omics Integration: Combining proteomics, metabolomics, and transcriptomics data to construct a comprehensive network of the molecular pathways perturbed by the compound. This integrated approach can uncover complex causal relationships between molecular signatures and cellular phenotypes, potentially identifying new therapeutic strategies or patient populations that may benefit most. nih.gov

By leveraging these powerful technologies, researchers can fill the current void in mechanistic understanding and accelerate the translation of this compound from a laboratory curiosity to a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-amino-4-fluorophenyl)-2-iodobenzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves sequential substitution, reduction, and iodination steps. For example, describes a related benzamide synthesis using substitution under alkaline conditions (e.g., K₂CO₃ in DMF) followed by iron powder reduction in acidic media (e.g., HCl). For iodination, direct electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann reaction) can be employed. Optimization may include adjusting reaction time (24–48 hours), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of amine to iodinating agent) .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton signals between δ 6.8–7.8 ppm, with splitting patterns indicating substituent positions. The -NH₂ group may appear as a broad singlet (~δ 5.5–6.5 ppm) .

- MS (ESI+) : Molecular ion peak [M+H]⁺ at m/z ~371 (C₁₃H₁₀FIN₂O). Confirm isotopic pattern due to iodine (e.g., M+2 peak at ~30% intensity) .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-F (~1250 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at -20°C (recommended in ), 4°C, and 25°C with controlled humidity (40–75% RH). Analyze degradation via HPLC at intervals (0, 1, 3, 6 months). Key degradation products may include deiodinated derivatives or oxidized amines .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or melanin-binding efficiency. Address this by:

- In vitro : Measure melanin-binding affinity using radiolabeled analogs (e.g., ¹²³I-BZA2 in ) and compare with in vivo SPECT imaging results in melanoma-bearing mice.

- In vivo : Use pharmacokinetic profiling (plasma t₁/₂, biodistribution) to identify metabolic hotspots. Modify the structure (e.g., adding electron-withdrawing groups) to enhance stability .

Q. What experimental designs are recommended to evaluate the compound’s potential as a melanoma imaging agent?

- Methodological Answer :

- Preclinical : Label the compound with ¹²³I or ¹²⁵I (via isotopic exchange) and assess uptake in B16-F10 melanoma cell lines. Compare with control compounds (e.g., BZA analogs in ).

- Clinical : Design a phase II trial with SPECT/CT imaging at 18–24 hours post-injection. Use specificity/sensitivity metrics (e.g., 100% sensitivity and 95% specificity reported for ¹²³I-BZA2 in ) .

Q. How can computational methods predict the compound’s interaction with melanin or other biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using melanin’s structural model (e.g., poly-DOPA chains). Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff). Compare with analogs like N-(2-diethylaminoethyl)-4-iodobenzamide () to identify critical substituents (e.g., iodine position, amino groups) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or impurities. Characterize crystalline forms via XRD and DSC. Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm). Purify via recrystallization (ethanol/water) and compare results with raw samples .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.